YS-49

Platelet Biology Thrombosis Research Arachidonic Acid Metabolism

Researchers studying platelet aggregation often encounter high-micromolar to millimolar potency requirements with higenamine, leading to off-target effects and irreproducible results. YS-49 overcomes this with quantitative selectivity: • 90-fold greater TXA2 synthesis inhibition (IC50 32.8 µM vs. millimolar for higenamine) • 42-fold greater potency against AA-induced aggregation (IC50 3.3 µM vs. 140 µM) • Selective epinephrine-induced aggregation inhibitor (IC50 3.4 µM) with minimal ADP interference (IC50 730 µM) Supplied at ≥98% purity with full analytical documentation. Ideal for thrombosis, HO-1-mediated vascular protection, and β-adrenoceptor signaling research.

Molecular Formula C20H20BrNO2
Molecular Weight 386.3 g/mol
CAS No. 132836-42-1
Cat. No. B1662178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYS-49
CAS132836-42-1
Synonyms1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
CKD 712
CKD-712
CKD712
YS 49
YS-49
YS49 compound
Molecular FormulaC20H20BrNO2
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
InChIInChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
InChIKeyJXFRKNGQHAAJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





YS-49 Technical Profile


YS-49, chemically defined as 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (C20H20BrNO2, MW 386.28), is a synthetic isoquinoline alkaloid and a structural analog of the natural benzyltetrahydroisoquinoline higenamine [1]. It is primarily recognized as an activator of the PI3K/Akt signaling pathway, a downstream effector of RhoA, and has been shown to induce heme oxygenase-1 (HO-1) expression in endothelial and vascular smooth muscle cells . As a research tool, YS-49 is utilized for its reported positive inotropic and vasodilatory activities, as well as its antiplatelet and anti-inflammatory effects, which are mediated through multiple mechanisms including β-adrenoceptor stimulation and modulation of reactive oxygen species (ROS) production [2].

YS-49 Scientific Differentiation


YS-49 is a 1-naphthylmethyl analog of the tetrahydroisoquinoline (THI) alkaloid higenamine, a structural modification that confers distinct and quantifiable pharmacological properties not shared by its parent compound or other close analogs [1]. Direct comparative studies reveal that the substitution of the p-hydroxybenzyl group in higenamine with a bulkier, hydrophobic naphthylmethyl moiety in YS-49 results in a 90-fold increase in potency for inhibiting thromboxane A2 (TXA2) synthesis and a 42-fold increase in potency for inhibiting arachidonic acid-induced platelet aggregation [2]. Furthermore, compared to its close analog YS-51, which also bears a naphthylmethyl group, YS-49 demonstrates a distinct selectivity profile against different platelet aggregation agonists, being approximately 2-fold more potent against epinephrine-induced aggregation but 5-fold less potent against ADP-induced aggregation [1]. These quantitative, structure-activity relationship (SAR)-driven differences demonstrate that YS-49 is not functionally interchangeable with other compounds in its class, including higenamine or YS-51, and that substitution would lead to irreproducible or misinterpreted experimental outcomes.

YS-49 Quantitative Differentiation Evidence


TXA2 Synthesis Inhibition vs. Higenamine and YS-51

YS-49 demonstrates a 91-fold higher potency in inhibiting TXA2 synthesis compared to the parent compound higenamine. In a direct comparative study using rat platelets, the IC50 of YS-49 for inhibiting TXA2 formation from arachidonic acid was 32.8 µM, while the IC50 for higenamine was 2,990 µM (2.99 mM). Its close analog, YS-51, had a comparable IC50 of 39.4 µM [1]. This quantitative difference is attributed to the 1-naphthylmethyl substitution in YS-49 and YS-51, which replaces the p-hydroxybenzyl group of higenamine, enhancing the compound's interaction with enzymes in the TXA2 synthesis pathway [2].

Platelet Biology Thrombosis Research Arachidonic Acid Metabolism

Agonist-Selective Platelet Aggregation Inhibition vs. YS-51

While both YS-49 and YS-51 are potent antiplatelet agents, they exhibit distinct selectivity profiles against different agonists. In a direct comparison using isolated human platelets, YS-49 inhibited epinephrine-induced aggregation with an IC50 of 3.4 µM, which is approximately 1.8-fold more potent than YS-51 (IC50 = 6.0 µM). Conversely, YS-49 was significantly less potent (5-fold) than YS-51 in inhibiting ADP-induced aggregation, with IC50 values of 730 µM and 140 µM, respectively [1]. This differential selectivity suggests that the minor structural difference between these two naphthylmethyl analogs (which are isomers) leads to a divergence in their interaction with specific platelet receptors, making YS-49 the preferred choice for experiments focused on epinephrine/α2-adrenergic receptor pathways [2].

Antiplatelet Research Thrombosis Receptor Pharmacology

Arachidonic Acid-Induced Platelet Aggregation Inhibition vs. Higenamine

The structural modification in YS-49 results in a substantial increase in anti-aggregatory potency against arachidonic acid (AA) compared to higenamine. In a direct comparative assay using rat platelets, YS-49 inhibited AA-induced aggregation with an IC50 of 3.3 µM. This is 42-fold more potent than higenamine, which required an IC50 of 140 µM to achieve the same effect [1]. The study authors attribute this enhanced potency to the increased hydrophobicity of the naphthylmethyl group at the 1-position of the tetrahydroisoquinoline ring, which is more favorable for inhibiting TXA2 production from AA than the p-hydroxybenzyl moiety of higenamine [2].

Cardiovascular Pharmacology Antiplatelet Agents Inflammation

HO-1-Dependent Antiproliferation in Angiotensin II-Stimulated VSMCs

YS-49 demonstrates a unique, HO-1-dependent mechanism for inhibiting angiotensin II (Ang II)-stimulated vascular smooth muscle cell (VSMC) proliferation, a key process in hypertension and atherosclerosis. The antiproliferative effect of YS-49 was almost completely reversed by pretreatment with the HO-1 inhibitor zinc protoporphyrin IX (ZnPPIX) and by hemoglobin, a carbon monoxide (CO) scavenger [1]. This mechanistic specificity is not a general property of all isoquinoline alkaloids and was validated by showing that VSMCs transfected with the HO-1 gene similarly inhibited Ang II-stimulated proliferation, ROS production, and JNK phosphorylation . While no direct quantitative comparator is available for this specific HO-1-mediated effect, the study clearly establishes that YS-49's effect is dependent on this pathway, differentiating it from other compounds that may act via direct receptor antagonism or other signaling cascades [2].

Vascular Biology Cardiovascular Disease Heme Oxygenase

YS-49 Validated Research Applications


Antiplatelet Research: α2-Adrenergic and TP Receptor Pathways

YS-49 is a critical research tool for studies requiring precise modulation of platelet aggregation pathways. Its unique agonist-specific inhibition profile, with an IC50 of 3.4 µM against epinephrine-induced aggregation (vs. 6.0 µM for YS-51) and a high IC50 of 730 µM against ADP (vs. 140 µM for YS-51), allows researchers to selectively probe α2-adrenergic receptor-mediated platelet activation while minimizing confounding effects on ADP pathways [1]. Furthermore, its potent inhibition of TXA2 synthesis (IC50 32.8 µM) and arachidonic acid-induced aggregation (IC50 3.3 µM) makes it a superior alternative to higenamine for studies on thromboxane-mediated thrombosis, where millimolar concentrations of the parent compound would be required [2].

HO-1-Mediated Vascular Protection

Researchers investigating the protective role of heme oxygenase-1 (HO-1) in the vasculature should select YS-49 for its validated, HO-1-dependent mechanism. As established in rat VSMCs, the antiproliferative effect of YS-49 against angiotensin II stimulation is abrogated by HO-1 inhibition (ZnPPIX) and CO scavenging (hemoglobin) [3]. This makes YS-49 a specific pharmacological activator for studies on HO-1-mediated suppression of VSMC proliferation, ROS production, and JNK phosphorylation—key events in the pathogenesis of hypertension and atherosclerosis .

Positive Inotropic and Vasodilatory Mechanisms

YS-49 is a valuable tool for investigating β-adrenoceptor-mediated cardiac and vascular effects. Studies have shown that its positive inotropic and vasodilatory actions are inhibited by the β-blocker propranolol but not by the α-blocker phentolamine, confirming its action through β-receptor stimulation [4]. This makes YS-49 suitable for in vitro and ex vivo experiments designed to elucidate β-adrenergic signaling pathways in cardiac and smooth muscle tissues, offering a synthetic and structurally distinct alternative to natural β-agonists like higenamine [5].

iNOS/NO Pathway in Septic Shock and Inflammation

YS-49 has demonstrated concentration-dependent inhibition of inducible nitric oxide synthase (iNOS) expression and nitrite accumulation in both vascular smooth muscle cells (RAVSMC) and macrophages (RAW 264.7), with IC50 values of 22 µM and 30 µM, respectively . In vivo, intraperitoneal administration of YS-49 (5 mg/kg) significantly reduced serum NOx levels in LPS-treated rats from 86 µM to 34 µM . This established in vivo efficacy profile supports its use as a reference compound in preclinical models of septic shock and inflammation where modulation of iNOS and NO production is a key endpoint.

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